PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE
Overview
Description
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is a complex organic compound that belongs to the class of chromen derivatives It is characterized by the presence of a chromen ring system, which is a fused ring structure containing both benzene and pyran rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE typically involves multiple steps, starting with the preparation of the chromen core. One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts. The chlorophenyl group can be introduced through electrophilic aromatic substitution reactions, using chlorobenzene as a starting material.
The final step involves the esterification of the chromen derivative with isopropyl acetate under acidic conditions to form the desired compound. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reactions. The use of automated systems for monitoring and controlling reaction parameters can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE can undergo various chemical reactions, including:
Oxidation: The chromen ring can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the chromen ring can be reduced to form hydroxyl derivatives.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used under mild conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products
The major products formed from these reactions include quinone derivatives, hydroxyl derivatives, and various substituted chromen derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE involves its interaction with various molecular targets and pathways. The chromen ring system can interact with enzymes and receptors, modulating their activity. The chlorophenyl group can enhance the compound’s binding affinity to specific targets, while the acetate ester can influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Chromen-4-one derivatives: Similar in structure but may lack the chlorophenyl group or acetate ester.
Flavonoids: Natural compounds with a similar chromen ring system but different substituents.
Coumarins: Contain a similar fused ring structure but differ in their functional groups.
Uniqueness
PROPAN-2-YL 2-{[3-(2-CHLOROPHENYL)-4-OXO-4H-CHROMEN-7-YL]OXY}ACETATE is unique due to its specific combination of a chromen ring, chlorophenyl group, and acetate ester. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
propan-2-yl 2-[3-(2-chlorophenyl)-4-oxochromen-7-yl]oxyacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClO5/c1-12(2)26-19(22)11-24-13-7-8-15-18(9-13)25-10-16(20(15)23)14-5-3-4-6-17(14)21/h3-10,12H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHDXYWHRPTMNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC=CC=C3Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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